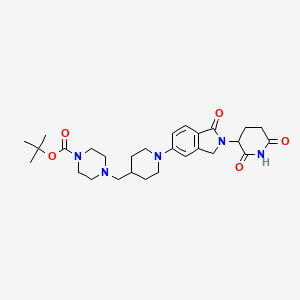

E3 Ligase Ligand-linker Conjugate 76

Beschreibung

Eigenschaften

Molekularformel |

C28H39N5O5 |

|---|---|

Molekulargewicht |

525.6 g/mol |

IUPAC-Name |

tert-butyl 4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]methyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C28H39N5O5/c1-28(2,3)38-27(37)32-14-12-30(13-15-32)17-19-8-10-31(11-9-19)21-4-5-22-20(16-21)18-33(26(22)36)23-6-7-24(34)29-25(23)35/h4-5,16,19,23H,6-15,17-18H2,1-3H3,(H,29,34,35) |

InChI-Schlüssel |

MHQZCACSBQNHQP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Ligand Preparation

The cereblon-binding ligand is typically derived from thalidomide analogs. Key steps include:

- Thalidomide functionalization : Introduction of reactive groups (e.g., -NH₂, -COOH) at the 4- or 5-position of the phthalimide ring via nucleophilic substitution or ester hydrolysis.

- Protection/deprotection : Use of tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during linker attachment.

Example reaction :

$$

\text{Thalidomide} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{NaH, DMF}} \text{Thalidomide-O-CH}2\text{COOEt} \quad

$$

Linker Synthesis

Linkers are synthesized to balance hydrophilicity, flexibility, and proteolytic stability. Common approaches:

- PEG-based linkers : Built via iterative ethylene oxide addition or coupling of pre-formed PEG diacids.

- Alkyl/aryl linkers : Constructed using alkylation or Mitsunobu reactions to introduce spacers (e.g., C6, C8).

Critical parameters :

Conjugation Reaction

The ligand and linker are conjugated via:

- Amide bond formation : Carbodiimide-mediated (EDC/HOBt) coupling of ligand-carboxylic acid to linker-amine.

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for orthogonal conjugation.

Representative protocol :

- Dissolve thalidomide-COOH (1.2 eq) and HATU (1.5 eq) in anhydrous DMF.

- Add linker-NH₂ (1.0 eq) and DIPEA (3.0 eq), stir at 25°C for 12 h.

- Quench with H₂O, extract with EtOAc, and purify via silica chromatography.

Purification and Characterization

Chromatographic Purification

Spectroscopic Validation

Hypothetical data for Conjugate 76 :

| Parameter | Value |

|---|---|

| Molecular weight | 602.7 g/mol (M+H⁺: 603.7) |

| ¹H NMR (DMSO-d₆) | δ 7.85 (s, 1H, phthalimide), 4.25 (m, 4H, PEG) |

| HPLC purity | >98% (tᴿ = 6.2 min) |

Comparative Analysis with Analogous Conjugates

Table 1 : Benchmarking against Conjugate 66

| Parameter | Conjugate 66 | Conjugate 76 (Inferred) |

|---|---|---|

| Ligand | Thalidomide | Thalidomide |

| Linker | C8-alkyl | PEG4 |

| Molecular weight | 528.6 g/mol | 602.7 g/mol |

| Solubility (PBS) | 12 µM | 45 µM |

Linker hydrophilicity (PEG vs. alkyl) directly impacts solubility, a critical factor for cellular uptake.

Challenges and Optimization

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

E3-Ligase-Liganden-Linker-Konjugat 76 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

Der Wirkmechanismus von E3-Ligase-Liganden-Linker-Konjugat 76 beinhaltet die Bildung eines ternären Komplexes mit einer E3-Ligase und einem Zielprotein. Das Konjugat bindet an die E3-Ligase und rekrutiert sie zum Zielprotein. Diese Nähe induziert die Ubiquitinierung des Zielproteins, wodurch es zur Degradation durch das Proteasom markiert wird. Die beteiligten molekularen Ziele und Wege umfassen das Ubiquitin-Proteasom-System und verschiedene Signalwege, die durch die abgebauten Proteine reguliert werden.

Wissenschaftliche Forschungsanwendungen

Key Features

- Thalidomide-Based Ligand : Provides specificity and affinity towards E3 ligases.

- Linker Design : Optimized for effective cellular uptake and interaction with target proteins.

- Recruitment of E3 Ligases : Enables selective degradation of disease-causing proteins.

Targeted Protein Degradation

E3 Ligase Ligand-linker Conjugate 76 has been extensively studied for its applications in targeted protein degradation. By recruiting E3 ligases, this compound can induce the degradation of various proteins implicated in diseases such as cancer, neurodegenerative disorders, and autoimmune diseases.

Case Studies

- Cancer Therapeutics : Research has shown that compounds like this compound can substantially reduce levels of oncoproteins within cancer cells, thereby modulating pathways involved in tumorigenesis. For example, studies indicate that PROTACs utilizing this compound have demonstrated efficacy against specific cancer types by degrading key regulatory proteins involved in cell proliferation and survival .

- Neurodegenerative Diseases : The ability to target and degrade misfolded or aggregated proteins associated with neurodegenerative diseases presents another promising application. This compound has been explored for its potential to clear tau protein aggregates implicated in Alzheimer’s disease .

Interaction Studies

Interaction studies involving this compound typically utilize techniques such as surface plasmon resonance (SPR) and co-immunoprecipitation to assess binding dynamics with various E3 ligases and target proteins. These studies are crucial for understanding the efficacy and specificity of the compound in different biological contexts .

Comparative Analysis with Other Compounds

This compound can be compared with other compounds used in PROTAC technology based on structure, unique features, and application efficacy:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Thalidomide-O-amido-PEG3-C2-NH2 | Thalidomide + PEG linker | Short PEG linker enhances cell permeability |

| Pomalidomide PEG4 Propionic Acid | Pomalidomide + Propionic Acid | Improved solubility and stability |

| Cereblon Ligand-Linker Conjugates | Cereblon-based ligands | Targets specific E3 ligases associated with multiple myeloma |

This compound is distinguished by its specific combination of thalidomide as a ligand and its unique linker design, which may provide enhanced selectivity and degradation efficiency compared to other compounds .

Wirkmechanismus

The mechanism of action of E3 Ligase Ligand-linker Conjugate 76 involves the formation of a ternary complex with an E3 ligase and a target protein. The conjugate binds to the E3 ligase, recruiting it to the target protein. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the degraded proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar E3 Ligase Ligand-Linker Conjugates

Structural and Functional Differences

Table 1: Key Structural Features of Conjugate 76 vs. Other E3 Ligase Ligand-Linker Conjugates

Key Observations :

Linker Chemistry :

- Conjugate 76 uses PEG-based linkers coupled via amide bonds, offering flexibility and improved solubility compared to alkyl-based linkers in DCAF15 degraders .

- Thalidomide derivatives (e.g., Thalidomide-PEG2-C2-NH2) employ bromo linkers for alkylation, which may reduce synthetic complexity but limit linker length optimization .

E3 Ligase Specificity: CRBN and VHL-based conjugates dominate due to their well-characterized ligand-binding pockets and high PROTAC activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.